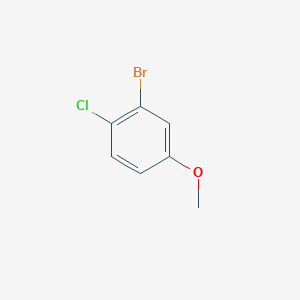

3-Bromo-4-chloroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHMXVXKKCXIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639951 | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-80-1 | |

| Record name | 3-Bromo-4-chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-4-chloroanisole

CAS Number: 2732-80-1

An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chloroanisole, a halogenated aromatic compound with significant applications in organic synthesis and the development of novel molecules in the pharmaceutical and agrochemical sectors. This document consolidates its chemical and physical properties, experimental protocols for its use, and its role as a versatile chemical intermediate.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2-bromo-1-chloro-4-methoxybenzene, is a disubstituted anisole derivative.[1][2] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, makes it a valuable building block in synthetic chemistry. The presence of these halogens allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[3]

Core Chemical Data

The fundamental identifiers and properties of this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 2732-80-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆BrClO | [1][2][3][4][5] |

| Molecular Weight | 221.48 g/mol | [2][3][4][5] |

| IUPAC Name | 2-bromo-1-chloro-4-methoxybenzene | [1][2] |

| Synonyms | 4-chloro-3-bromoanisole, 2-chloro-5-methoxybromobenzene | [2] |

| PubChem ID | 24212081 | [2][3] |

| MDL Number | MFCD00070739 | [2][3] |

| InChI Key | SQHMXVXKKCXIGN-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC(Br)=C(Cl)C=C1 | [1][2] |

Physicochemical Properties

The physical and chemical characteristics of this compound determine its handling, storage, and reaction conditions.

| Property | Value | Reference |

| Appearance | Clear colorless to pale yellow or light yellow to brown liquid | [1][3] |

| Purity | ≥97.5% (GC) or ≥98% (GC) | [1][3][5] |

| Refractive Index | 1.5805-1.5845 @ 20°C | [1] |

| Solubility | Sparingly soluble in water | [4] |

| Storage Conditions | Store at room temperature | [3] |

Applications in Synthesis

This compound is a key intermediate in the synthesis of more complex molecules. Its utility spans multiple industries, from pharmaceuticals to materials science.

-

Pharmaceutical Development : It serves as a precursor for the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[3]

-

Agrochemical Formulations : The compound is used in the development of herbicides and fungicides, contributing to crop protection.[3][4]

-

Aromatic Compound Synthesis : It is a foundational material for creating complex aromatic compounds used in the production of dyes and pigments.[3]

-

Environmental Chemistry Research : The chemical is studied to understand the behavior, degradation, and dynamics of pollutants in the environment.[3]

Experimental Protocols and Reactions

The reactivity of this compound is dominated by the chemistry of its halogen substituents. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective transformations, most notably in metal-catalyzed cross-coupling reactions.

Generalized Suzuki-Miyaura Coupling Workflow

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This compound can be used as the aryl halide partner. Below is a generalized workflow.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Logical Pathway for Selective Functionalization

The different bond dissociation energies of C-Br versus C-Cl allow for selective reactions. The C-Br bond is typically more reactive in palladium-catalyzed couplings.

Caption: Logical pathway for the selective functionalization of this compound.

Safety and Handling

While detailed safety information requires consulting the specific Safety Data Sheet (SDS) from the supplier, general precautions for handling halogenated aromatic compounds should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, and skin contact. Store the compound in a tightly sealed container in a cool, dry place.

References

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chloroanisole is a halogenated aromatic compound that serves as a versatile synthetic intermediate in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring both bromine and chlorine atoms on the anisole core, allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characterization of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrClO | [1][2] |

| Molecular Weight | 221.48 g/mol | [1][2] |

| CAS Number | 2732-80-1 | [1] |

| Appearance | Clear, colorless to pale yellow or light brown liquid/oil | [1][2][3] |

| Boiling Point | 91-93 °C at 2 Torr | [4] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.5805-1.5845 @ 20 °C | [3] |

| Solubility | Sparingly soluble in water. Soluble in chloroform, ethyl acetate (slightly), and methanol (slightly). | [4] |

| Purity | ≥ 97.5% (GC) | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-chloroanisole. The methoxy group is an ortho-, para-directing activator, and since the para position is occupied by the chloro substituent, bromination occurs at one of the ortho positions.

Experimental Protocol: Electrophilic Bromination of 4-Chloroanisole

This protocol is a representative procedure based on established methods for the halogenation of substituted anisoles.

Materials:

-

4-chloroanisole

-

N-Bromosuccinimide (NBS)

-

Acetic acid (glacial)

-

Sodium sulfite solution (aqueous)

-

Sodium bicarbonate solution (saturated, aqueous)

-

Brine (saturated, aqueous)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroanisole (1.0 equivalent) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volumes).

-

Wash the combined organic layers sequentially with water, sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis, primarily due to its susceptibility to palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, with the C-Br bond being more reactive towards oxidative addition to palladium(0) catalysts. This enables the sequential introduction of different substituents, a key strategy in the synthesis of complex molecules for drug discovery and agrochemical development.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be selectively coupled at the C-Br position with various boronic acids or their esters.

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine (saturated, aqueous)

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed toluene and degassed water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-3-phenylanisole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be selectively aminated at the C-Br position with a variety of primary and secondary amines. A detailed protocol for the amination of 4-bromo- and 4-chloroanisole with morpholine has been reported and can be adapted for this compound.[4]

This protocol is adapted from a reported procedure for similar substrates.[4]

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous and degassed)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), morpholine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.01 equivalents), and P(t-Bu)₃ (0.04 equivalents) to a Schlenk flask.

-

Add anhydrous, degassed toluene.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-chloro-5-methoxyphenyl)morpholine.

Spectral Data

The following tables summarize the expected spectral data for this compound based on typical values for similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 1H | Ar-H |

| ~ 7.2 | d | 1H | Ar-H |

| ~ 6.8 | dd | 1H | Ar-H |

| ~ 3.8 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-O |

| ~ 133 | C-Cl |

| ~ 131 | C-H |

| ~ 116 | C-Br |

| ~ 115 | C-H |

| ~ 113 | C-H |

| ~ 56 | -OCH₃ |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1000 | Strong | C-O stretch (Aryl ether) |

| 850-750 | Strong | C-H out-of-plane bend |

| ~ 700 | Strong | C-Cl stretch |

| ~ 650 | Strong | C-Br stretch |

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The major fragmentation pathways would likely involve the loss of a methyl radical followed by the loss of carbon monoxide, and cleavage of the halogen atoms.

| m/z | Interpretation |

| 220/222/224 | Molecular ion (M⁺) peak cluster |

| 205/207/209 | [M - CH₃]⁺ |

| 177/179/181 | [M - CH₃ - CO]⁺ |

| 141/143 | [M - Br]⁺ |

| 185/187 | [M - Cl]⁺ |

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May cause skin and eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined chemical and physical properties, coupled with its versatile reactivity in cross-coupling reactions, make it an attractive building block for organic chemists. This technical guide provides essential information for the safe and effective use of this compound in a research and development setting.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 3-bromo-4-chloroanisole, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The described methodology is based on established organic chemistry principles and supported by available literature, offering a detailed roadmap for the preparation of this halogenated aromatic compound.

Introduction

This compound is a key building block in the synthesis of more complex molecules due to the presence of three distinct functional groups on the aromatic ring: a methoxy group, a bromine atom, and a chlorine atom. This substitution pattern allows for selective functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations, making it a versatile reagent in medicinal chemistry and materials science. This guide outlines a three-step synthesis beginning with the commercially available starting material, 4-chloro-3-nitrophenol. The pathway involves a reduction of the nitro group, followed by a Sandmeyer reaction to introduce the bromine atom, and concludes with a Williamson ether synthesis to form the methoxy group.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through the following three-step sequence:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-amino-4-chlorophenol from 4-chloro-3-nitrophenol (Reduction)

The initial step involves the reduction of the nitro group of 4-chloro-3-nitrophenol to an amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron in acetic acid or stannous chloride in hydrochloric acid.[2][3]

Experimental Workflow: Reduction

Caption: Experimental workflow for the reduction of 4-chloro-3-nitrophenol.

Protocol:

A detailed experimental protocol for the reduction of 3-chloro-4-nitrophenol using iron and acetic acid is as follows[2]:

-

To a solution of 3-chloro-4-nitrophenol (5.0 g, 28.8 mmol) in ethanol (50 ml) at 26 °C, add iron powder (9.6 g, 172.9 mmol) and acetic acid (10 mL).

-

The resulting mixture is stirred at 80 °C for 16 hours.

-

After the reaction is complete, the mixture is cooled to 15 °C.

-

The reaction mixture is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 3-amino-4-chlorophenol.

Quantitative Data: Step 1

| Parameter | Value | Reference |

| Starting Material | 3-chloro-4-nitrophenol | [2] |

| Reagents | Iron powder, Acetic acid, Ethanol | [2] |

| Reaction Time | 16 hours | [2] |

| Reaction Temperature | 80 °C | [2] |

| Yield | 88% | [2] |

| Product Purity | Not specified, purified by column chromatography | [2] |

Step 2: Synthesis of 3-bromo-4-chlorophenol from 3-amino-4-chlorophenol (Sandmeyer Reaction)

The second step is a Sandmeyer reaction, which converts the amino group of 3-amino-4-chlorophenol into a bromine atom via a diazonium salt intermediate. The following protocol is adapted from a similar procedure for the synthesis of 3-nitro-4-bromophenol.[4]

Experimental Workflow: Sandmeyer Reaction

Caption: Experimental workflow for the Sandmeyer reaction.

Protocol (Adapted):

This protocol is adapted from the synthesis of 3-nitro-4-bromophenol and should be optimized for the specific substrate.[4]

-

Diazotization:

-

Dissolve 3-amino-4-chlorophenol in a 40-48 wt% hydrobromic acid solution. The mass ratio of the amine to hydrobromic acid should be approximately 1:4 to 1:8.

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (1.0-1.2 molar equivalents) dropwise, maintaining the temperature between 0-10 °C.

-

Stir the mixture for 1-3 hours at this temperature to ensure complete formation of the diazonium salt.

-

-

Bromination:

-

In a separate flask, prepare a solution of cuprous bromide (CuBr) in 45-48 wt% hydrobromic acid. The mass ratio of CuBr to HBr should be between 1:10 and 1:20.

-

Heat the CuBr solution to 40-50 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, stir the reaction mixture at 40-50 °C for 1-2 hours.

-

-

Isolation:

-

Cool the reaction mixture to 20-25 °C to induce crystallization of the product.

-

Filter the solid product, wash with a small amount of cold water, and dry to obtain crude 3-bromo-4-chlorophenol.

-

Further purification can be achieved by recrystallization.

-

Quantitative Data: Step 2 (Estimated)

| Parameter | Value | Reference |

| Starting Material | 3-amino-4-chlorophenol | Adapted from[4] |

| Reagents | HBr, NaNO₂, CuBr | Adapted from[4] |

| Reaction Time | Diazotization: 1-3h; Bromination: 1-2h | Adapted from[4] |

| Reaction Temperature | Diazotization: 0-10°C; Bromination: 40-50°C | Adapted from[4] |

| Estimated Yield | ~70% | Based on a similar transformation[4] |

| Product Purity | Recrystallization may be required |

Step 3: Synthesis of this compound from 3-bromo-4-chlorophenol (Methylation)

The final step is the methylation of the phenolic hydroxyl group to form the anisole. The Williamson ether synthesis is a classic and reliable method for this transformation, typically employing a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Workflow: Methylation

Caption: Experimental workflow for the methylation of 3-bromo-4-chlorophenol.

Protocol (Generalized):

This is a general procedure for the Williamson ether synthesis and should be optimized for the specific substrate.

-

In a round-bottom flask, dissolve 3-bromo-4-chlorophenol (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydroxide (NaOH, 1.1 eq).

-

To the stirred suspension, add dimethyl sulfate (1.1-1.5 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care in a fume hood.

-

Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (e.g., 50-80 °C for DMF) and stir for several hours until the reaction is complete (monitor by TLC).

-

After cooling to room temperature, pour the reaction mixture into a large volume of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data: Step 3 (Estimated)

| Parameter | Value |

| Starting Material | 3-bromo-4-chlorophenol |

| Reagents | Dimethyl sulfate, K₂CO₃ or NaOH, Acetone or DMF |

| Reaction Time | Several hours (TLC monitoring) |

| Reaction Temperature | Reflux (Acetone) or 50-80 °C (DMF) |

| Estimated Yield | >80% |

| Product Purity | Purified by distillation or chromatography |

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for this compound, starting from 4-chloro-3-nitrophenol. The described procedures are based on well-established chemical reactions and provide a solid foundation for the laboratory-scale synthesis of this important intermediate. While some of the presented protocols are adapted from similar transformations and may require optimization, they offer a detailed and logical approach for researchers and scientists in the field of drug discovery and development. The provided workflows and data tables allow for a clear understanding of the experimental process and expected outcomes.

References

Spectroscopic Data and Analysis of 3-Bromo-4-chloroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-chloroanisole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available | Data not available |

Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound was not available in the public domain at the time of this compilation. The tables are provided as a template for experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-O ether linkage, and C-halogen bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch[1][2] |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching[1][2] |

| ~1250 | Strong | Aryl-O stretching (asymmetric) |

| ~1050 | Strong | Aryl-O stretching (symmetric) |

| ~1100-1000 | Medium | C-Cl stretch |

| ~600-500 | Medium | C-Br stretch |

| ~900-675 | Strong | Aromatic C-H out-of-plane bending[1] |

Note: The IR data presented is based on characteristic absorption frequencies for the functional groups present in the molecule. Experimentally obtained spectra may show slight variations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.[3][4]

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| 220/222/224 | [C₇H₆BrClO]⁺ | Molecular ion (M⁺) peak with characteristic isotopic pattern due to Br and Cl. |

| 205/207/209 | [C₆H₃BrClO]⁺ | Loss of a methyl radical (•CH₃). |

| 177/179/181 | [C₆H₃BrO]⁺ | Loss of a methyl radical (•CH₃) and chlorine radical (•Cl). |

| 141 | [C₇H₆Cl]⁺ | Loss of a bromine radical (•Br). |

| 92 | [C₆H₄O]⁺ | Loss of bromine and chlorine radicals. |

Note: This fragmentation pattern is predicted based on the principles of mass spectrometry for halogenated aromatic compounds.[5] The relative abundances of the fragments would be determined from an experimental mass spectrum.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters such as the spectral width, acquisition time, relaxation delay, and number of scans are optimized to obtain a spectrum with good resolution and signal-to-noise ratio.

-

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The spectrum is referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation:

-

For liquids: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

For solids: The solid can be analyzed as a KBr pellet (by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the pure solvent if a solution is used) is recorded.

-

The sample is placed in the spectrometer, and the sample spectrum is recorded.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization. This is known as GC-MS analysis.[6][7]

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for the analysis of small organic molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]

An In-depth Technical Profile of 3-Bromo-4-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 3-Bromo-4-chloroanisole, a key intermediate in various synthetic applications.

Core Chemical Data

This compound is a halogenated aromatic ether widely utilized as a building block in organic synthesis.[1][2] Its molecular structure, featuring bromine, chlorine, and a methoxy group on a benzene ring, makes it a versatile reagent for creating more complex molecules.[1][2]

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C7H6BrClO | [1][2][3][4][5][6] |

| Molecular Weight | 221.48 g/mol | [1][2][3][4][5][6] |

| CAS Number | 2732-80-1 | [1][2][3] |

| Appearance | Light yellow to brown liquid or clear, colorless to pale yellow liquid/oil | [1][5][7] |

| Purity | ≥ 98% (GC) | [1] |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol. | [2][5] |

| Storage | Store at room temperature in a dry, sealed container. | [1][5] |

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a range of target molecules, primarily in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from its capacity to participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, allowing for the construction of functionalized aromatic systems.[1][2]

Key application areas include:

-

Pharmaceutical Development: It serves as a precursor in the synthesis of diverse pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1]

-

Agrochemical Formulations: The compound is instrumental in developing herbicides and fungicides, contributing to enhanced crop protection.[1][2]

-

Aromatic Compound Synthesis: It is a foundational component for producing more complex aromatic structures used in the manufacturing of dyes and pigments.[1]

-

Materials Science: There is exploratory interest in its use for synthesizing materials with unique electronic properties.[1]

Conceptual Synthetic Workflow

While specific experimental protocols are proprietary and vary widely depending on the desired final product, the following diagram illustrates a generalized workflow where this compound is used as a synthetic intermediate. This workflow represents a common logical progression in drug discovery or materials science research.

Caption: Generalized synthetic pathway using this compound.

Note on Experimental Protocols: Detailed, step-by-step experimental protocols for reactions involving this compound are specific to the synthesis of a particular target molecule. Researchers would develop these protocols based on the desired chemical transformations, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce new functional groups at the bromine or chlorine positions. These methodologies would be found in specialized chemical literature or patents for the final compounds rather than in general documentation for the intermediate itself.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS 2732-80-1 | Catsyn [catsyn.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 2732-80-1 [m.chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-4-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-Bromo-4-chloroanisole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of extensive public data on this specific compound, this guide supplements reported values with detailed, standardized experimental protocols for determining solubility and stability. These protocols are intended to empower researchers to generate precise and reliable data for their specific applications. Additionally, a generalized workflow for the synthesis and purification of this compound is presented visually to aid in its laboratory preparation.

Introduction

This compound (CAS No. 2732-80-1) is a halogenated aromatic ether with the chemical formula C₇H₆BrClO.[1][2][3][4][5] It serves as a versatile building block in organic synthesis, particularly in the development of anti-inflammatory and analgesic drugs, as well as pesticides, herbicides, and fungicides.[1][2][6] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, enabling proper handling, formulation, and storage. This guide aims to consolidate the available data and provide practical methodologies for its characterization.

Physicochemical Properties

This compound is typically described as a white to off-white crystalline solid or a light yellow to brown liquid/oil, possessing a faint, sweet, or mild aromatic odor.[1][2][3][7] This variation in appearance may be attributed to the purity of the substance.

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis and formulation. Below is a summary of the known solubility data for this compound.

Aqueous Solubility

The compound is reported to be sparingly soluble in water.[1] A quantitative value for its water solubility is provided in the table below.

Organic Solvent Solubility

Qualitative solubility information in a few common organic solvents is available and summarized in the table below.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 28.01 mg/L | Quantitative[1] |

| Chloroform | Not Specified | Slightly Soluble | Qualitative[3] |

| Ethyl Acetate | Not Specified | Slightly Soluble | Qualitative[3] |

| Methanol | Not Specified | Slightly Soluble | Qualitative[3] |

Stability Profile

The stability of this compound is crucial for ensuring its integrity during storage and use. While specific degradation studies are not widely published, general stability information is available.

General Storage and Stability

It is recommended to store this compound at room temperature in a dry, well-ventilated area, and in a tightly sealed container.[1][2][3] It should be kept away from strong bases and reducing agents to prevent decomposition.[2] One source, referring to the related compound 3-chloroanisole, states it is stable at room temperature in closed containers under normal storage and handling conditions.

Table 2: Stability and Storage of this compound

| Condition | Recommendation |

| Storage Temperature | Room Temperature[1][2][3] |

| Atmosphere | Sealed in a dry environment[2][3] |

| Incompatibilities | Strong bases, reducing agents[2] |

Experimental Protocols

The following sections provide detailed, standardized protocols for determining the solubility and stability of this compound. These methods are based on established scientific principles and can be adapted for specific laboratory settings.

Protocol for Determining Aqueous and Organic Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, etc.)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Syringes and syringe filters (0.22 µm)

-

Calibrated analytical instrument (e.g., HPLC-UV, GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial. A visible excess of solid should remain at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the vial for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the vial to stand in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Report the solubility in mg/mL or mol/L.

Protocol for Stability Indicating Assay using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the degradation of this compound under various stress conditions.

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.

Materials:

-

This compound

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water)

-

Buffers for pH adjustment

-

Forced degradation equipment (e.g., oven, UV chamber, acid/base solutions)

Procedure:

Part A: Forced Degradation Study

-

Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 70°C).

-

Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

Part B: HPLC Method Development

-

Develop an HPLC method (isocratic or gradient) that provides good resolution between the parent peak of this compound and any degradation peaks observed from the forced degradation studies.

-

Optimize mobile phase composition, flow rate, column temperature, and detection wavelength.

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Part C: Stability Study

-

Prepare solutions of this compound in the desired matrix.

-

Store the solutions under the desired stability conditions (e.g., different temperatures and pH values).

-

At specified time points, analyze the samples using the validated stability-indicating HPLC method.

-

Quantify the amount of this compound remaining and any major degradation products formed.

Visualizations

Generalized Synthesis and Purification Workflow

This compound is typically synthesized via electrophilic substitution on an anisole derivative. The following diagram illustrates a generalized workflow for its synthesis and subsequent purification.

Caption: A generalized workflow for the synthesis and purification of this compound.

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps to be taken when determining the solubility of this compound.

Caption: Logical workflow for the experimental determination of solubility.

Conclusion

This technical guide has summarized the currently available solubility and stability data for this compound. While quantitative data is limited, the provided experimental protocols offer a clear path for researchers to generate the specific data required for their work. The included visualizations of a generalized synthesis and purification workflow and a logical solubility determination process serve as practical tools for laboratory applications. Further research to establish a comprehensive, temperature-dependent solubility profile in a wider range of solvents and to investigate its degradation pathways under various stress conditions would be highly valuable to the scientific community.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 2732-80-1 [chemicalbook.com]

- 4. This compound | CAS 2732-80-1 | Catsyn [catsyn.com]

- 5. aobchem.com [aobchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 3-Bromo-4-chloroanisole: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chloroanisole, a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the compound's discovery and historical context, outlines a plausible and detailed synthetic protocol, and presents a thorough characterization using modern spectroscopic techniques. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication by researchers in the field.

Introduction

This compound, with the chemical formula C₇H₆BrClO, is a disubstituted anisole derivative. Its molecular structure, featuring a bromine and a chlorine atom on the benzene ring, makes it a versatile building block in organic synthesis. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the distinct halogen atoms offer sites for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide aims to be a definitive resource for professionals working with this compound, providing in-depth information on its synthesis and properties.

Discovery and History

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a white to off-white solid at room temperature.[1][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2732-80-1 | [1][5] |

| Molecular Formula | C₇H₆BrClO | [5] |

| Molecular Weight | 221.48 g/mol | [5] |

| Appearance | Clear colorless to pale yellow liquid or white to off-white solid | [1][4] |

| Boiling Point | 91-93 °C at 2 Torr | [6] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Sparingly soluble in water. Soluble in chloroform, ethyl acetate (slightly), and methanol (slightly). | [1][6] |

| Refractive Index | 1.5805-1.5845 @ 20 °C | [4] |

Synthesis

The most common and logical method for the synthesis of this compound is the electrophilic bromination of 4-chloroanisole. The methoxy group is an ortho-, para-directing group, and since the para position is blocked by the chlorine atom, the bromination is directed to the ortho position (position 3).

Experimental Protocol: Electrophilic Bromination of 4-Chloroanisole

This protocol is a representative procedure based on established methods for the bromination of activated aromatic rings.

Materials:

-

4-Chloroanisole

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroanisole (1.0 equivalent) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and dichloromethane (DCM).

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Logical Flow of Synthesis and Work-up:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic methods. The expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 7.5 | d | ~ 2.5 | H-2 |

| ~ 7.2 | d | ~ 8.7 | H-5 | |

| ~ 6.8 | dd | ~ 8.7, 2.5 | H-6 | |

| ~ 3.9 | s | - | -OCH₃ | |

| ¹³C | ~ 155 | s | - | C-1 (-OCH₃) |

| ~ 132 | s | - | C-4 (-Cl) | |

| ~ 130 | d | - | C-2 | |

| ~ 128 | s | - | C-3 (-Br) | |

| ~ 115 | d | - | C-5 | |

| ~ 112 | d | - | C-6 | |

| ~ 56 | q | - | -OCH₃ |

Note: The predicted chemical shifts are based on analogous structures and may vary slightly in experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H stretching (aromatic and methyl) |

| ~ 1600-1450 | Strong | C=C stretching (aromatic ring) |

| ~ 1250 | Strong | C-O-C asymmetric stretching (ether) |

| ~ 1050 | Strong | C-O-C symmetric stretching (ether) |

| ~ 800-600 | Strong | C-Br and C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| ~ 220, 222, 224 | Varies | [M]⁺ (Molecular ion peak cluster) |

| ~ 205, 207, 209 | Varies | [M-CH₃]⁺ |

| ~ 177, 179, 181 | Varies | [M-CH₃-CO]⁺ |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7] Its utility stems from the ability to selectively functionalize the aromatic ring through reactions such as:

-

Cross-coupling reactions: The bromine atom is more reactive than the chlorine atom in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for sequential and regioselective introduction of different substituents.

-

Lithiation and subsequent reactions: The bromine can be exchanged with lithium to form an organolithium reagent, which can then be reacted with various electrophiles.

-

Nucleophilic aromatic substitution: While less common for the halogens on an activated ring, under specific conditions, nucleophilic substitution can be achieved.

Signaling Pathway Diagram (Hypothetical Application):

The following diagram illustrates a hypothetical synthetic pathway where this compound could be used to synthesize a potential kinase inhibitor.

Caption: Hypothetical synthesis of a kinase inhibitor.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically useful building block with applications in the development of new pharmaceuticals and agrochemicals. While its specific discovery is not well-documented, its synthesis is straightforward via the electrophilic bromination of 4-chloroanisole. This guide provides a comprehensive overview of its properties, a detailed synthetic protocol, and expected characterization data to aid researchers in their synthetic endeavors. The provided visualizations of the synthetic workflow and a hypothetical application are intended to further clarify the practical utility of this versatile compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. aobchem.com [aobchem.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | CAS 2732-80-1 | Catsyn [catsyn.com]

- 6. This compound CAS#: 2732-80-1 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Structural Analogs and Derivatives of 3-Bromo-4-chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 3-bromo-4-chloroanisole, a versatile halogenated aromatic ether.[1][2] This document details their synthesis, biological activities, and the experimental methodologies used for their evaluation, serving as a critical resource for researchers in medicinal chemistry and drug discovery.

Core Compound: this compound

This compound (2-bromo-1-chloro-4-methoxybenzene) is a synthetic organohalogen compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern on the anisole core allows for diverse chemical modifications, making it an attractive starting point for the development of novel bioactive molecules.[2] It is recognized as a key building block in the creation of anti-inflammatory and analgesic drugs, as well as herbicides and fungicides.[2]

Structural Analogs and Derivatives: Synthesis and Biological Activity

While research on a wide array of direct structural analogs of this compound is not extensively documented in publicly available literature, the broader class of halogenated anisole and related phenyl derivatives has been explored for various therapeutic applications. The introduction of bromine and chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4][5]

This guide focuses on representative examples of structurally related compounds where the bromo- and chloro-substituted phenyl moiety is a key feature.

Bromo- and Chloro-Substituted Phenyl Derivatives with Anticancer Activity

A variety of compounds incorporating bromo- and chloro-substituted phenyl rings have demonstrated promising anticancer properties. The specific placement and nature of the halogen atoms play a crucial role in their cytotoxic activity.

Table 1: Anticancer Activity of Representative Bromo- and Chloro-Substituted Phenyl Derivatives

| Compound ID | Structure | Cancer Cell Line | Activity Metric | Value | Reference |

| 1 | 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | % Growth Inhibition (PGI) at 10 µM | 38.94 | [3] |

| 2 | 4-bromo-4'-chloro pyrazoline analog of curcumin | HeLa (Cervical Cancer) | IC50 | 8.7 µg/mL | [4] |

| 3 | 1-allyl-2-[4-chloro-5-(4-chlorophenylcarbamoyl)-2-methylthiobenzenesulfonyl]-3-(5-nitrofurfurylideneamino)guanidine | RPMI-8226 (Leukemia) | GI50 | 0.3 µM | [6] |

Halogenated Phenyl Derivatives as Enzyme Inhibitors

The electronic properties of bromine and chlorine can facilitate interactions with enzyme active sites, leading to inhibitory activity.

Table 2: Enzyme Inhibitory Activity of Representative Halogenated Phenyl Derivatives

| Compound ID | Structure | Target Enzyme | Activity Metric | Value | Reference |

| 4 | Heptyl 8-[1-(2,4-dichlorophenyl)-2-imidazolylethoxy]octanoate | Allene Oxide Synthase (AOS) | IC50 | 10 ± 5 nM | [7] |

| 5 | Halogenated Chalcone Derivative (Compound 14) | Acetylcholinesterase (AChE) | Ki | 1.83 ± 0.21 nM | [1][8] |

| 6 | Halogenated Chalcone Derivative (Compound 13) | Butyrylcholinesterase (BChE) | Ki | 3.35 ± 0.91 nM | [1][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs and derivatives.

Synthesis of a 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analog (General Procedure)

This protocol outlines a three-step synthesis for compounds structurally related to Compound 1 .

Diagram 1: Synthesis Workflow

Caption: General synthesis scheme for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Step 1: Synthesis of Substituted Phenyl Urea

-

Dissolve the substituted aniline in glacial acetic acid.

-

Add sodium cyanate (NaOCN) portion-wise while stirring at room temperature.

-

Continue stirring for 30 minutes.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the substituted phenyl urea.

Step 2: Synthesis of Substituted Phenyl Thiosemicarbazide

-

Reflux a mixture of the substituted phenyl urea and hydrazine hydrate in ethanol for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry.

Step 3: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine

-

To a solution of the substituted phenyl thiosemicarbazide in n-butanol, add 3-bromobenzoyl isothiocyanate and potassium carbonate (K2CO3).

-

Reflux the mixture for 8-10 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the final product.

In Vitro Anticancer Activity - MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Diagram 2: MTT Assay Workflow

Caption: Workflow for determining anticancer activity using the MTT assay.

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, SNB-75) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

-

Incubation: Incubate the plates for another 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Enzyme Inhibition Assay (General Protocol for Kinases)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Diagram 3: Kinase Inhibition Assay Workflow

Caption: General workflow for an in vitro kinase inhibition assay.

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, ATP, and the test compounds in an appropriate kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Compound Plating: Serially dilute the test compounds in the assay buffer and add them to the wells of a 96-well plate. Include a DMSO control.

-

Kinase Addition and Pre-incubation: Add the kinase solution to each well and incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the kinase activity. For example, using a luminescence-based assay like ADP-Glo™, which quantifies the amount of ADP produced.

-

Data Analysis: Plot the measured signal (e.g., luminescence) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The structural framework of this compound presents a promising starting point for the design and synthesis of novel therapeutic agents. The examples of related halogenated compounds highlight the potential for developing potent anticancer agents and enzyme inhibitors. Future research should focus on the systematic synthesis and biological evaluation of a broader range of direct structural analogs of this compound to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for the rational design of next-generation drug candidates based on this versatile chemical scaffold.

References

- 1. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of chloro and bromo substituted 5-(indan-1'-yl)tetrazoles and 5-(indan-1'-yl)methyltetrazoles as possible analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel imidazole derivatives as potent inhibitors of allene oxide synthase(CYP74) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-4-chloroanisole for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chloroanisole, a key chemical intermediate in the fields of pharmaceutical and agrochemical research and development. This document details its chemical identity, properties, synthesis, and key synthetic applications, with a focus on detailed experimental protocols and reaction pathways.

Chemical Identity and Synonyms

This compound is a di-halogenated derivative of anisole. Its structure features a benzene ring substituted with a methoxy group, a bromine atom, and a chlorine atom at positions 3 and 4, respectively. This substitution pattern makes it a versatile building block in organic synthesis.

For clarity and comprehensive database searching, a list of its synonyms and key identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 2-Bromo-1-chloro-4-methoxybenzene |

| Common Synonyms | 3-Bromo-4-chlorophenyl methyl ether |

| 4-Chloro-3-bromoanisole | |

| 2-Chloro-5-methoxybromobenzene | |

| Benzene, 2-bromo-1-chloro-4-methoxy- | |

| CAS Registry No. | 2732-80-1 |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| InChI Key | SQHMXVXKKCXIGN-UHFFFAOYSA-N |

| SMILES | COC1=CC(Br)=C(Cl)C=C1 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Light yellow to brown liquid or white to off-white solid |

| Boiling Point | 91-93 °C at 2 Torr |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol. |

| Storage | Store at room temperature in a dry, sealed container. |

Synthesis of this compound

While not widely reported in historical literature, a common synthetic route to this compound involves the electrophilic chlorination of 3-bromoanisole.[1] The methoxy group is an ortho-, para-director, and the bromine atom is also an ortho-, para-director, leading to the desired regioselectivity.

Experimental Protocol: Chlorination of 3-Bromoanisole

This protocol is a representative procedure based on established methods for halogenation of aromatic ethers.

Materials:

-

3-Bromoanisole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromoanisole (1.0 equivalent) in anhydrous acetonitrile.

-

Add N-chlorosuccinimide (1.1 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The presence of two different halogen atoms (bromine and chlorine) allows for selective functionalization, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in oxidative addition to palladium(0).

Synthesis of 2-Chloro-5-methoxyphenylborinic acid

A specific application of this compound is in the synthesis of borinic acids, which are themselves useful reagents in organic synthesis.

The following protocol is adapted from a documented procedure for the synthesis of 2-Chloro-5-methoxyphenylborinic acid.[2]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Aqueous Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.

-

After the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.

-

Add trimethyl borate (1.1 equivalents) dropwise at -78 °C and stir the mixture for 2 hours at this temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M aqueous HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield 2-Chloro-5-methoxyphenylborinic acid.

Caption: Synthetic pathway to 2-Chloro-5-methoxyphenylborinic acid.

Domino Reactions for the Synthesis of Fluorenes

This compound has been utilized as a substrate in palladium-catalyzed domino reactions with Grignard reagents to synthesize substituted fluorenes.[3] This reaction proceeds through the formation of a benzyne intermediate.

While a detailed, step-by-step protocol is not provided in the cited literature, the general conditions involve reacting this compound with a sterically hindered Grignard reagent in the presence of a palladium catalyst such as palladium(II) acetate in THF.

General Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential couplings. For instance, a Suzuki coupling can be performed selectively at the more reactive C-Br position, leaving the C-Cl bond intact for a subsequent transformation.

Caption: General scheme for the Suzuki coupling of this compound.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound is not expected to have specific biological activity or interact with defined signaling pathways. Its primary relevance to drug development professionals lies in its utility as a scaffold for the synthesis of potentially bioactive molecules. General toxicological studies on halogenated aromatic compounds suggest that they may pose moderate toxicity risks upon exposure, and appropriate safety precautions should be taken during handling.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its di-halogenated nature allows for selective and sequential functionalization, making it a powerful tool for researchers in the pharmaceutical and agrochemical industries. The experimental protocols and reaction pathways provided in this guide serve as a practical resource for the effective utilization of this compound in research and development.

References

Methodological & Application

Applications of 3-Bromo-4-chloroanisole in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chloroanisole is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring a methoxy group and two different halogen atoms (bromine and chlorine), allows for selective functionalization through a variety of cross-coupling and organometallic reactions. The methoxy group activates the aromatic ring, while the bromine and chlorine atoms provide distinct reactive sites for the construction of complex molecular architectures.[2] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Grignard reagent formation. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals.

Application Note:

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to 3-aryl-4-chloroanisole derivatives. These products can be further functionalized at the chlorine position or the methoxy group can be demethylated to reveal a phenol for further derivatization.

Experimental Protocol: Synthesis of 2-Chloro-5-methoxy-biphenyl

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl bromides.[1]

-

Materials:

-

This compound

-

Phenylboronic acid